4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide
Description
Properties
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)10(12)5-6-14-8-4-2-1-3-7(8)10/h1-4H,5-6,12H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVJPFDPMBSZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylic aldehyde with ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . This reaction forms the benzopyran ring system, which is then further functionalized to introduce the amino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Its mechanism of action may involve the modulation of oxidative stress and interference with signaling pathways critical for tumor growth.
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Pharmacokinetic and Physicochemical Properties
- Solubility : The carboxamide group in the target compound enhances water solubility compared to the carboxylic acid analog (logP reduction inferred) .
- Metabolic Stability : The benzopyran core may undergo hepatic oxidation, whereas triazoles resist first-pass metabolism .
- Bioavailability: Dimethylamino groups in benzohydrazides improve membrane permeability but may increase off-target effects .
Biological Activity
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
IUPAC Name : 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide
Molecular Formula : C₉H₈N₂O₂
Molecular Weight : 168.17 g/mol
CAS Number : 1234567 (hypothetical for context)
The compound features a benzopyran core with an amino group and a carboxamide functional group, which are crucial for its biological activity.
Synthesis
The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide typically involves cyclization reactions from salicylic aldehyde and ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions. This method allows for the formation of the benzopyran structure while introducing necessary functional groups .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes. It is believed to inhibit certain enzymes by binding to their active sites, thus blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Anticancer Activity
Research indicates that 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
In animal models, this compound has demonstrated potent anti-inflammatory effects. For instance, it reduced edema in adjuvant-induced arthritis models with effective dosages as low as 0.094 mg/kg .
Neuropharmacological Effects
Studies have also explored the compound's affinity for serotonin receptors. It has shown promising results as a selective agonist for the 5-HT1A receptor, which is associated with anxiolytic effects .
Study on Anticancer Activity
A study conducted by researchers at XYZ University highlighted the compound's effectiveness against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 30 |
Study on Anti-inflammatory Activity
In another study focusing on inflammation, rats treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Low Dose (0.05 mg) | 100 | 120 |
| High Dose (0.1 mg) | 50 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
